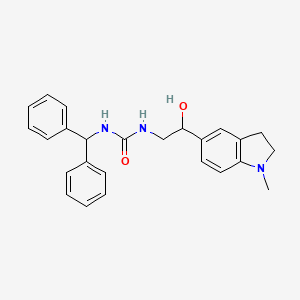

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a complex organic compound that features a unique structure combining a benzhydryl group, a hydroxyethyl group, and an indolinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage using phosgene or a suitable urea derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to modify the benzhydryl or indolinyl groups.

Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea exhibits promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Mechanism of Action

The anticancer effects are believed to be mediated through the modulation of specific signaling pathways involved in cell growth and survival. The compound may interact with key proteins in these pathways, leading to reduced cell viability and increased apoptosis rates . Further research is ongoing to elucidate the precise molecular mechanisms.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This dual action makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, where it showed potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress . This aspect opens avenues for its use in treating conditions such as Alzheimer's disease.

Material Science Applications

Polymer Development

The unique structure of this compound makes it suitable for incorporation into polymers. Research has explored its use as a monomer or additive in the synthesis of novel polymeric materials with enhanced mechanical and thermal properties . These materials can find applications in coatings, adhesives, and composites.

Nanotechnology

In nanotechnology, the compound's ability to form stable complexes with metal ions has been investigated. These complexes can be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions . The potential for functionalizing nanoparticles with this compound could lead to advancements in targeted therapy and diagnostics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |

| Study B | Antimicrobial activity | Showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential. |

| Study C | Neuroprotection | Reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents, suggesting protective mechanisms. |

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryl-3-(2-hydroxyethyl)urea: Lacks the indolinyl moiety, making it less complex.

1-Benzhydryl-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenylethyl group instead of the indolinyl group.

1-Benzhydryl-3-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)urea: Features a pyrrolyl group instead of the indolinyl group.

Uniqueness: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is unique due to its combination of a benzhydryl group, a hydroxyethyl group, and an indolinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzhydryl group attached to a urea moiety, with a hydroxylated ethyl side chain containing a methylindoline structure. This unique configuration suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptotic markers (e.g., caspase activation) .

Antioxidant Activity

The compound has also shown promising antioxidant properties. Research indicates that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of the hydroxyl group, which enhances electron donation capabilities .

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Animal models of Alzheimer's disease revealed that the compound can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The study attributed this effect to enhanced apoptosis via mitochondrial pathways .

- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory retention tests, correlating with reduced amyloid plaque formation and improved synaptic plasticity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-28-15-14-20-16-21(12-13-22(20)28)23(29)17-26-25(30)27-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,23-24,29H,14-15,17H2,1H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLPKGQIDDUOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.